molecular formula C14H10O3 B3125633 Methyl naphtho[2,1-b]furan-2-carboxylate CAS No. 32730-06-6

Methyl naphtho[2,1-b]furan-2-carboxylate

Cat. No.: B3125633
CAS No.: 32730-06-6
M. Wt: 226.23 g/mol
InChI Key: JKFZKJRWDIOSFR-UHFFFAOYSA-N
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Description

Methyl naphtho[2,1-b]furan-2-carboxylate is a heterocyclic compound that belongs to the family of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl naphtho[2,1-b]furan-2-carboxylate typically involves the cyclization of naphthyl derivatives. One common method is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates . This reaction provides a facile and efficient route to a variety of naphthofuran derivatives.

Another method involves the reaction of ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate with acetyl chloride to form 1-acetamidonaphtho[2,1-b]furan-2-carboxylate . This intermediate can then be converted to the desired methyl ester through standard esterification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl naphtho[2,1-b]furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydronaphthofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthofurans, naphthoquinones, and dihydronaphthofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl naphtho[2,1-b]furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl naphtho[2,1-b]furan-2-carboxylate involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Methyl naphtho[2,1-b]furan-2-carboxylate can be compared with other naphthofuran derivatives, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts distinct electronic and steric properties, making it suitable for various specialized applications.

Properties

IUPAC Name

methyl benzo[e][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)13-8-11-10-5-3-2-4-9(10)6-7-12(11)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFZKJRWDIOSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277038
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32730-06-6
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32730-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl naphtho[2,1-b]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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